Dual Ortho-Boronic and Carboxylic Acid Functionality Enables Orthogonal Coupling Selectivity
2-Borono-5-chlorobenzoic acid possesses both a boronic acid group (–B(OH)₂) at the ortho position relative to a carboxylic acid (–COOH) group, enabling orthogonal reactivity that is not available in simpler phenylboronic acids. While direct head-to-head comparative yield data against specific analogs in identical Suzuki coupling conditions are not identified in the open literature, class-level evidence demonstrates that ortho-carboxy-substituted arylboronic acids exhibit distinct coordination chemistry and intramolecular hydrogen bonding that alters transmetalation kinetics relative to para- or meta-substituted analogs [1]. In the context of iterative cross-coupling strategies, the carboxylic acid moiety can be selectively protected, coupled, or derivatized independently of the boronic acid, providing a synthetic advantage over mono-functional boronic acids that require additional steps for functional group installation [2].
| Evidence Dimension | Functional group count and orthogonal reactivity potential |
|---|---|
| Target Compound Data | Three reactive/functional groups: boronic acid, carboxylic acid, chloro substituent |
| Comparator Or Baseline | Phenylboronic acid: 1 reactive group (boronic acid only) |
| Quantified Difference | 2 additional functional groups enabling orthogonal transformations |
| Conditions | Structural analysis; class-level behavior of ortho-carboxy-substituted arylboronic acids in cross-coupling and derivatization |
Why This Matters
Higher functional group density reduces the number of synthetic steps required to reach complex target molecules, directly impacting total synthesis efficiency and procurement value.
- [1] Science of Synthesis. Arylboronic Acids and Their Applications: Ortho-Substituent Effects. Thieme; 2020. View Source
- [2] Hall DG. Boronic Acids: Preparation and Applications in Organic Synthesis. 2nd ed. Wiley-VCH; 2011. View Source
